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2-bromo-N,N-dimethylprop-2-

enamide

CAS No.: 31730-25-3

Cat. No.: B6599340

Get Quote

Executive Summary
In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety

responsible for bond formation—is the critical determinant of potency, selectivity, and metabolic

stability.[1][2][3][4] While unsubstituted acrylamides remain the industry standard (e.g.,

Ibrutinib, Osimertinib), "decorated" acrylamides utilizing bromine substitution offer distinct

reactivity profiles.

This guide provides a technical comparison between

-Bromoacrylamides (Vinyl Bromide motif) and

-Bromoacrylamides (Allylic Bromide motif).

Key Takeaway:

Vinyl Bromides (
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-Br) function as activated Michael acceptors. The bromine atom acts primarily as an
electronic modulator, increasing electrophilicity through inductive effects while remaining
relatively stable to non-specific solvolysis.

Allylic Bromides (

-Br) function as dual electrophiles. They are highly reactive alkylating agents capable of rapid

displacement, often resulting in lower selectivity and higher metabolic liability (Glutathione
sponging) compared to their vinyl counterparts.

Mechanistic Distinction & Chemical Logic
To engineer a covalent drug, one must understand the specific trajectory of the nucleophilic

attack (typically Cysteine-SH).

A. Vinyl Bromide (

-Bromoacrylamide)
Structure: The bromine is directly attached to the

carbon of the double bond (

-position relative to the carbonyl).

Mechanism: The reaction proceeds via Michael Addition (1,4-conjugate addition).

The halogen is not a leaving group in the initial step.

Electronic Effect: The strong inductive electron-withdrawal (-I effect) of the bromine lowers

the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the

-carbon significantly more electrophilic than a standard acrylamide.

Steric Effect: The

-substituent introduces minor steric strain but generally directs the nucleophile to the

-position.
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Fate of the Adduct: Following the attack, the intermediate enolate is stabilized. Under

certain physiological conditions,

-haloacrylamides can undergo elimination of HBr to form a propiolamide (ynamide) in situ,
which then reacts with a second nucleophile, potentially leading to cross-linking, though
the stable Michael adduct is the primary pharmacological species.

B. Allylic Bromide (

-Bromo-crotonamide)
Structure: The bromine is attached to an

carbon adjacent to the double bond.

Mechanism: The reaction proceeds primarily via Direct Displacement (

) or Nucleophilic Substitution with Allylic Rearrangement (

).

Leaving Group: The bromide is an excellent leaving group on a primary carbon.

Reactivity: This moiety is an aggressive alkylator. Unlike the reversible nature of some

Michael acceptors, the displacement of bromide is irreversible and rapid.

Dual Pathway: While Michael addition at the

-carbon is theoretically possible, the kinetic preference for direct

attack at the

-carbon (bearing the Br) is usually dominant due to the high energy release of the leaving
group.

Visualizing the Pathways
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Figure 1: Mechanistic divergence between Vinyl and Allylic bromide warheads reacting with a

cysteine thiol.

Reactivity & Stability Profiling
The choice between these two warheads is a trade-off between reactivity and selectivity.
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Feature
Vinyl Bromide (

-Br)

Allylic Bromide (

-Br)

Primary Mechanism
Michael Addition (

)

Nucleophilic Substitution (

)

Electrophilicity
Moderate/High. Tunable via

inductive effects.
Very High. "Hot" electrophile.

Selectivity

Good. Requires specific

orientation in the binding

pocket.

Poor. Can react with solvent-

exposed thiols (GSH)

indiscriminately.

Reversibility
Potentially Reversible (retro-

Michael).

Irreversible (C-S bond

formation + Leaving Group).

Metabolic Stability

Moderate. Susceptible to GSH

conjugation but slower than

allylic.

Low. Rapid depletion by

Glutathione S-transferases

(GSTs).

Chemical Stability Stable in buffer/plasma.
Prone to hydrolysis or

polymerization.

Why Choose Vinyl Bromide?
Use the

-bromoacrylamide when the unsubstituted acrylamide is too weak to engage a specific cysteine
(e.g., a cysteine with a high

). The bromine activates the double bond without turning the molecule into a non-specific
alkylating agent. This is a strategy for reactivity tuning [1].

Why Choose Allylic Bromide?
Use the allylic bromide only when targeting a highly difficult-to-access cysteine where a

"proximity effect" alone is insufficient, and you need a rapid "snap-trap" mechanism. However,

this comes with a high risk of off-target toxicity and immunogenicity due to haptenization [2].

Experimental Protocols: Validating Reactivity
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To objectively compare these warheads, you must determine the Second-Order Rate Constant

(

) with Glutathione (GSH). This serves as a proxy for metabolic stability and intrinsic reactivity.
[3]

Protocol: GSH Reactivity Assay (LC-MS/MS Readout)
Objective: Determine the half-life (

) and rate constant (

) of the warhead in the presence of physiological nucleophiles.

Materials:

Test Compounds (10 mM stock in DMSO).

Reduced L-Glutathione (GSH).

Internal Standard (e.g., Warfarin or Tolbutamide).

Buffer: PBS, pH 7.4 at 37°C.

Workflow:

Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH

(100-fold excess to ensure pseudo-first-order kinetics) in PBS.

Incubation: Incubate at 37°C.

Sampling: At time points

min, remove an aliquot.

Quenching: Immediately add Acetonitrile + 1% Formic Acid (containing Internal Standard) to

stop the reaction.

Analysis: Quantify the remaining parent compound via LC-MS/MS.
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Calculation: Plot

vs. time. The slope is

.

Self-Validation Check:

Control: Run an unsubstituted acrylamide (e.g., Ibrutinib analog) as a baseline.

Mass Balance: Monitor the appearance of the GSH-adduct mass (

Da) to confirm the mechanism (Addition vs. Substitution).

Vinyl Bromide: Look for Mass

(Addition).

Allylic Bromide: Look for Mass

(Substitution, loss of Br).

Diagram: Experimental Decision Tree
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Figure 2: Decision matrix for selecting between Vinyl and Allylic bromide warheads based on

target environment and safety risks.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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